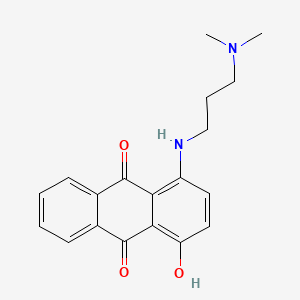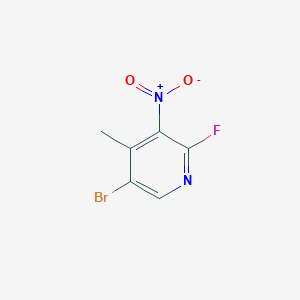![molecular formula C19H14N2O3 B15249136 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione CAS No. 62638-58-8](/img/structure/B15249136.png)
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its wide range of applications in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The structure of this compound includes a pyridoquinoxaline core, which is a fused ring system containing nitrogen atoms.
Métodos De Preparación
The synthesis of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of benzylamine with 2-chloroquinoxaline in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of transition-metal-free catalysis to ensure a more environmentally friendly process .
Análisis De Reacciones Químicas
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a biologically active compound with applications in drug discovery and development . Additionally, it is used in the development of optoelectronic materials due to its unique electronic properties .
Mecanismo De Acción
The mechanism of action of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione can be compared with other similar compounds such as pyrrolopyrazine derivatives and other quinoxaline-based compounds. These compounds share similar structural features but may differ in their biological activity and applications . For example, pyrrolopyrazine derivatives have shown significant antimicrobial and antiviral activities, while quinoxaline-based compounds are more commonly used in optoelectronic materials .
Propiedades
Número CAS |
62638-58-8 |
|---|---|
Fórmula molecular |
C19H14N2O3 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
9-benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione |
InChI |
InChI=1S/C19H14N2O3/c22-17-11-16-18(23)20-14-8-4-5-9-15(14)21(16)19(24)13(17)10-12-6-2-1-3-7-12/h1-9,11,22H,10H2,(H,20,23) |
Clave InChI |
BQNDCFHTNQDVTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=C3C(=O)NC4=CC=CC=C4N3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)


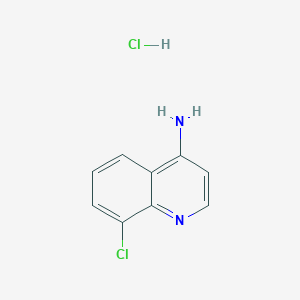
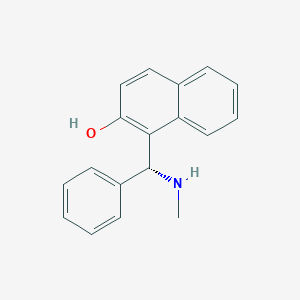
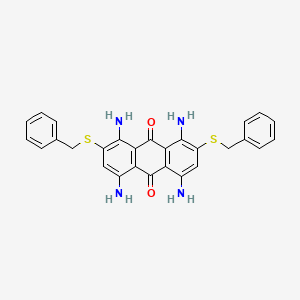
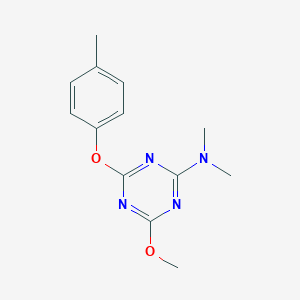
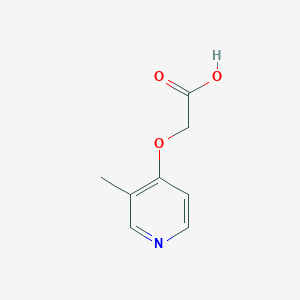

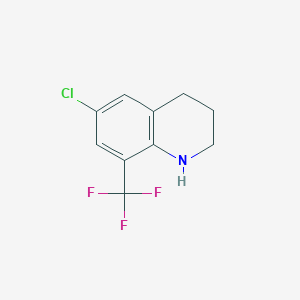

![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
